molecular formula C22H22O4 B2548617 Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 384361-25-5

Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2548617
CAS No.: 384361-25-5
M. Wt: 350.414
InChI Key: QHWIHBWWDRRQDW-UHFFFAOYSA-N
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Description

Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its complex structure, which includes a benzofuran core, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies using techniques like NMR spectroscopy and molecular modeling can provide insights into these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

ethyl 5-(3-methylbut-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-4-24-22(23)20-18-14-17(25-13-12-15(2)3)10-11-19(18)26-21(20)16-8-6-5-7-9-16/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWIHBWWDRRQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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